molecular formula C10H14N2 B2424348 (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole CAS No. 156145-76-5

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole

Cat. No. B2424348
CAS RN: 156145-76-5
M. Wt: 162.236
InChI Key: BXPXTOORXLMQOD-HZGVNTEJSA-N
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Description

“(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole” is a chemical compound with the molecular formula C17H20N2O2S. It has an average mass of 316.418 Da and a monoisotopic mass of 316.124542 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropa[3,4]cyclopenta[1,2-C]pyrazole core, which is a bicyclic system with a pyrazole (a five-membered ring with two nitrogen atoms) fused to a cyclopropa[cyclopenta] ring system .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H20N2O2S and an average mass of 316.418 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.

Scientific Research Applications

  • Triosmium Clusters and Optically Active Ligands : This compound has been used in the synthesis of optically active triosmium clusters with bridging terpenic thioureato-like ligands. It forms diastereomers with μ2 chelate-bridging by S and pyrazole N atom ligands in these clusters. X-ray analysis helped determine the absolute configuration of these diastereomers (Kirin et al., 2002).

  • Copper(II) Complexes Synthesis : The compound has been utilized in synthesizing copper(II) complexes with methyl [(pyrazolo-1-carbothioyl)-amino]propionate derivatives. These complexes, like CuL1Cl2 and [Cu2L22Cl4], exhibit unique structural characteristics, including coordination polyhedra and weak Cu···S interactions (Savel’eva et al., 2004).

  • Triosmium Clusters with Terpenic Ligands : It's used in the synthesis of hydridocarbonyl triosmium clusters with terpene derivatives as ligands. These compounds undergo various chemical transformations and have been analyzed using X-ray diffraction to establish their structure and absolute configuration (Kirin et al., 2000).

  • Copper(II) Complexes with Ethyl Derivatives : This compound is also involved in creating copper(II) complexes with ethyl [(pyrazolo-1-carbothioyl)-amino]acetate derivatives. These complexes are significant for their unique chain structures and pseudodimer formations, contributing to the understanding of metal cycle formations in coordination chemistry (Savel’eva et al., 2003).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, reactivity, and potential biological activity. Compounds with similar structures have been studied for their potential as antiviral agents , suggesting possible directions for future research.

properties

IUPAC Name

(2S,4R)-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(9),6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-5-8-7(12-11-5)4-6-9(8)10(6,2)3/h6,9H,4H2,1-3H3,(H,11,12)/t6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXTOORXLMQOD-HZGVNTEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C(C3(C)C)CC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]3[C@H](C3(C)C)CC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole

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